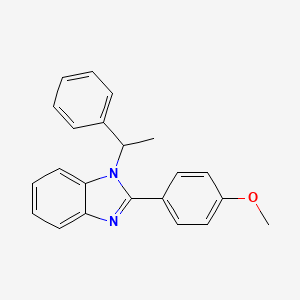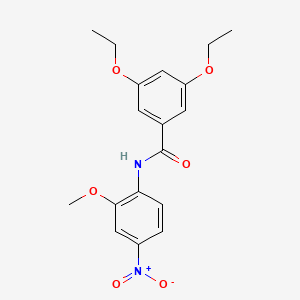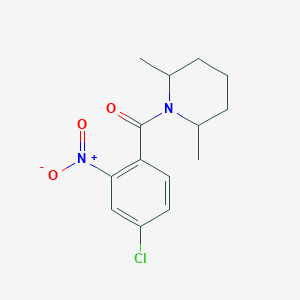
2-(4-methoxyphenyl)-1-(1-phenylethyl)-1H-benzimidazole
Descripción general
Descripción
2-(4-methoxyphenyl)-1-(1-phenylethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. It is also known as PEP005, a synthetic compound derived from the sap of the plant Euphorbia peplus. It has been found to have potential applications in the field of cancer research due to its antitumor and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-1-(1-phenylethyl)-1H-benzimidazole involves the activation of PKC. PKC is a family of enzymes that play a role in cell growth, differentiation, and apoptosis. When activated, PKC can induce apoptosis in cancer cells, leading to their death. This compound has been found to activate PKC by binding to the C1 domain of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the induction of apoptosis in cancer cells, the inhibition of cell growth and proliferation, and the reduction of inflammation. It has also been found to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-methoxyphenyl)-1-(1-phenylethyl)-1H-benzimidazole in lab experiments is its specificity for PKC. It has been found to activate PKC without affecting other signaling pathways, making it a useful tool for studying the role of PKC in cancer and inflammation. One limitation of using this compound is its low solubility in water, which can make it difficult to administer in in vivo experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-methoxyphenyl)-1-(1-phenylethyl)-1H-benzimidazole. One direction is to explore its potential as a treatment for cancer and inflammatory diseases. Another direction is to investigate its mechanism of action in more detail, including its interaction with PKC and other signaling pathways. Additionally, research could focus on improving the solubility of this compound to make it more suitable for in vivo experiments.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-1-(1-phenylethyl)-1H-benzimidazole has been found to have potential applications in the field of cancer research. It has been shown to have antitumor activity against several types of cancer cells, including melanoma, breast cancer, and leukemia. It works by activating protein kinase C (PKC) and inducing apoptosis in cancer cells. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as psoriasis.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-1-(1-phenylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-16(17-8-4-3-5-9-17)24-21-11-7-6-10-20(21)23-22(24)18-12-14-19(25-2)15-13-18/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAGVFFIXBIKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927215.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3927226.png)
![2-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3927228.png)
![N~2~-(4-isopropylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3927234.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B3927241.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-iodobenzamide](/img/structure/B3927244.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-chlorobenzyl)benzamide](/img/structure/B3927252.png)
![{4-[4-(ethylthio)phenyl]pyridin-2-yl}methanol](/img/structure/B3927258.png)

![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B3927271.png)
![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B3927292.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3927300.png)
